molecular formula C21H14I2N2O3 B11538327 2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol

2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol

Cat. No.: B11538327
M. Wt: 596.2 g/mol
InChI Key: VPUMNXMXASNYLR-UHFFFAOYSA-N
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Description

2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol is a complex organic compound featuring a benzoxazole moiety, phenolic groups, and diiodo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol typically involves a multi-step process:

    Formation of the Benzoxazole Core: The initial step involves the synthesis of the benzoxazole core. This can be achieved by reacting 4-methyl-2-aminophenol with an appropriate aldehyde under acidic conditions to form the benzoxazole ring.

    Schiff Base Formation: The final step involves the condensation of the benzoxazole derivative with 4-hydroxy-3-formylphenyl to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups in the compound can undergo oxidation reactions, forming quinones or other oxidized derivatives.

    Reduction: The imine group (Schiff base) can be reduced to an amine using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under mild heating.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with metals that can be studied for their catalytic properties or electronic characteristics.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development or as probes in biochemical assays.

Medicine

Industry

In industry, this compound could be used in the development of new materials with specific optical or electronic properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, as a ligand, it may coordinate to metal centers through its phenolic and imine groups, altering the electronic properties of the metal. In biological systems, it could interact with proteins or nucleic acids, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{[4-hydroxy-3-(2-benzoxazolyl)phenyl]imino}methyl]phenol: Lacks the diiodo substituents, which may affect its reactivity and bioactivity.

    4,6-Diiodo-2-[(E)-{[4-hydroxyphenyl]imino}methyl]phenol: Lacks the benzoxazole moiety, which could influence its coordination chemistry and electronic properties.

Uniqueness

The presence of both the benzoxazole moiety and the diiodo substituents in 2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol makes it unique

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

Molecular Formula

C21H14I2N2O3

Molecular Weight

596.2 g/mol

IUPAC Name

2-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C21H14I2N2O3/c1-11-3-2-4-18-19(11)25-21(28-18)15-9-14(5-6-17(15)26)24-10-12-7-13(22)8-16(23)20(12)27/h2-10,26-27H,1H3

InChI Key

VPUMNXMXASNYLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O)O

Origin of Product

United States

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